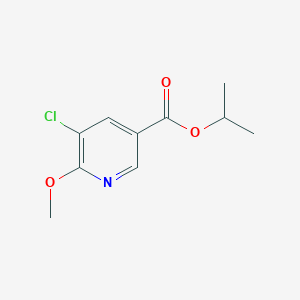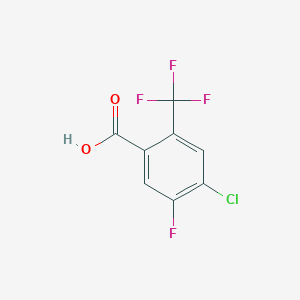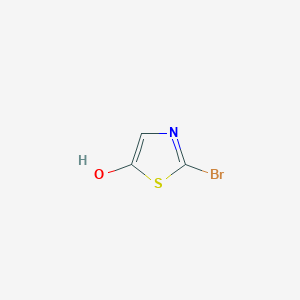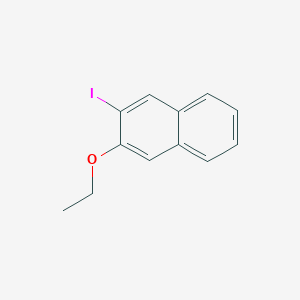
2-Ethoxy-3-iodonaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-3-iodonaphthalene is an organic compound with the molecular formula C12H11IO It is a derivative of naphthalene, where an ethoxy group and an iodine atom are substituted at the 2 and 3 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-3-iodonaphthalene typically involves the iodination of 2-ethoxynaphthalene. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the naphthalene ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under controlled conditions to ensure selective iodination at the desired position.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-3-iodonaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form 2-ethoxynaphthalene.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
Substitution: Products include 2-ethoxy-3-substituted naphthalenes.
Oxidation: Products include 2-ethoxy-3-naphthaldehyde or 2-ethoxy-3-naphthoic acid.
Reduction: The major product is 2-ethoxynaphthalene.
Scientific Research Applications
2-Ethoxy-3-iodonaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate the interactions of naphthalene derivatives with biological macromolecules.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Ethoxy-3-iodonaphthalene largely depends on the specific chemical reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the naphthalene ring. In oxidation reactions, the ethoxy group is targeted by oxidizing agents, leading to the formation of aldehydes or acids. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
2-Ethoxynaphthalene: Lacks the iodine atom, making it less reactive in substitution reactions.
3-Iodonaphthalene: Lacks the ethoxy group, affecting its solubility and reactivity.
2-Methoxy-3-iodonaphthalene: Similar structure but with a methoxy group instead of an ethoxy group, leading to different chemical properties.
Uniqueness: 2-Ethoxy-3-iodonaphthalene is unique due to the presence of both an ethoxy group and an iodine atom, which confer distinct reactivity and solubility properties. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
Molecular Formula |
C12H11IO |
|---|---|
Molecular Weight |
298.12 g/mol |
IUPAC Name |
2-ethoxy-3-iodonaphthalene |
InChI |
InChI=1S/C12H11IO/c1-2-14-12-8-10-6-4-3-5-9(10)7-11(12)13/h3-8H,2H2,1H3 |
InChI Key |
AVASCAZOUHAGSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=CC=CC=C2C=C1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


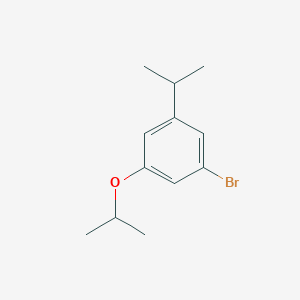
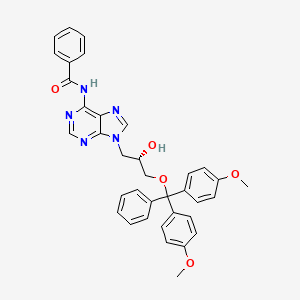
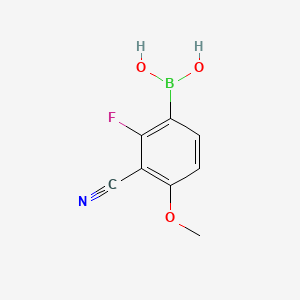
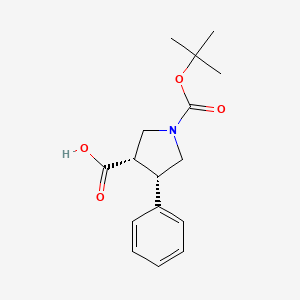
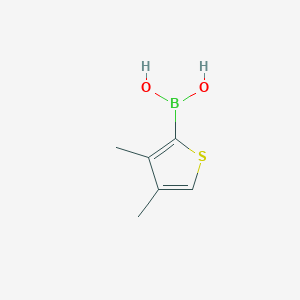
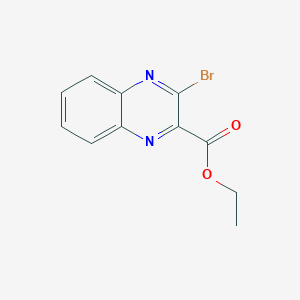
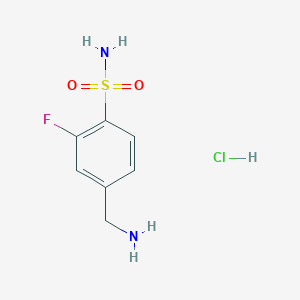
![N-(2-(((3S,4S)-1-(4-(benzo[d][1,3]dioxol-5-yl)cyclohex-3-en-1-yl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide-rel](/img/structure/B14026644.png)
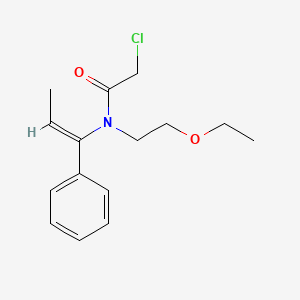
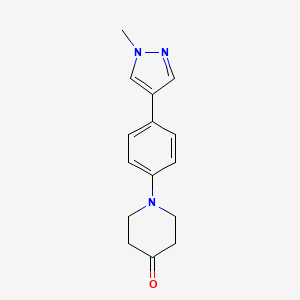
![1H,4H,6H,7H-Pyrano[4,3-B]pyrrole](/img/structure/B14026659.png)
